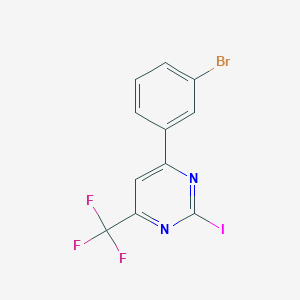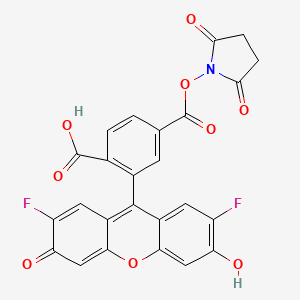
Difluorocarboxyfluorescein NHS Ester, 6-isomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluorocarboxyfluorescein NHS Ester, 6-isomer, also known as Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer, is a fluorinated analog of fluorescein. This compound is amine-reactive and is widely used as a fluorescent dye for labeling proteins, peptides, and nucleotides. It offers greater photostability and a lower pKa compared to fluorescein, making its fluorescence essentially pH insensitive in the physiological pH range .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction typically requires the use of fluorinating agents and specific reaction conditions to ensure the selective introduction of fluorine atoms at the desired positions on the fluorescein molecule .
Industrial Production Methods
Industrial production of Difluorocarboxyfluorescein NHS Ester, 6-isomer involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the purification of the final product to remove any impurities and ensure consistency in the quality of the dye .
Análisis De Reacciones Químicas
Types of Reactions
Difluorocarboxyfluorescein NHS Ester, 6-isomer primarily undergoes substitution reactions due to its amine-reactive NHS ester group. This allows it to form stable amide bonds with primary amines present in proteins, peptides, and other biomolecules .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include primary amines, buffers to maintain physiological pH, and solvents such as DMSO and DMF. The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond .
Major Products Formed
The major products formed from the reactions of this compound are fluorescently labeled biomolecules. These labeled compounds are used in various applications, including fluorescence microscopy, flow cytometry, and other fluorescence-based assays .
Aplicaciones Científicas De Investigación
Difluorocarboxyfluorescein NHS Ester, 6-isomer has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in labeling proteins, peptides, and nucleotides for imaging and tracking biological processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent sensors and assays for various industrial processes
Mecanismo De Acción
The mechanism of action of Difluorocarboxyfluorescein NHS Ester, 6-isomer involves the formation of a stable amide bond with primary amines in biomolecules. This covalent attachment allows the fluorescent dye to be permanently linked to the target molecule, enabling its detection and visualization using fluorescence-based techniques. The compound’s fluorescence is pH insensitive in the physiological range, making it suitable for various biological applications .
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein: A widely used fluorescent dye with a higher pKa and lower photostability compared to Difluorocarboxyfluorescein NHS Ester, 6-isomer.
Alexa Fluor® 488: A bright, green fluorescence-emitting dye with similar spectral properties but different chemical structure.
DyLight® 488: Another green fluorescent dye with high photostability and brightness.
Uniqueness
This compound stands out due to its greater photostability and lower pKa, making its fluorescence pH insensitive in the physiological range. This property enhances its performance in various biological and chemical applications, providing more reliable and consistent results .
Propiedades
Fórmula molecular |
C25H13F2NO9 |
|---|---|
Peso molecular |
509.4 g/mol |
Nombre IUPAC |
2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoic acid |
InChI |
InChI=1S/C25H13F2NO9/c26-15-6-13-19(8-17(15)29)36-20-9-18(30)16(27)7-14(20)23(13)12-5-10(1-2-11(12)24(33)34)25(35)37-28-21(31)3-4-22(28)32/h1-2,5-9,29H,3-4H2,(H,33,34) |
Clave InChI |
AXNGAJYYONSYCY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C(=O)O)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


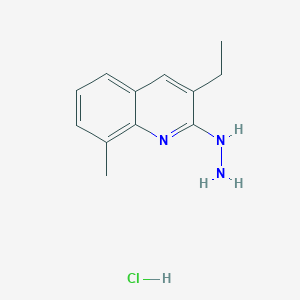
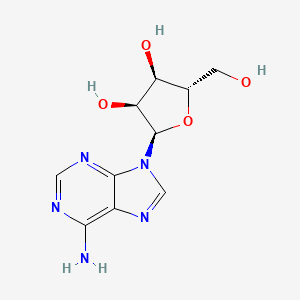
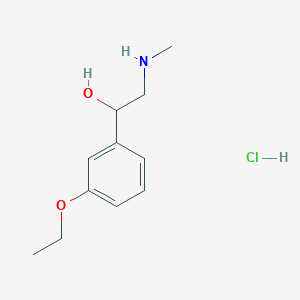
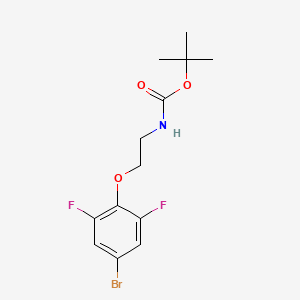
![5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole](/img/structure/B13725637.png)
![N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N'-(biotinyl)ethylenediamine](/img/structure/B13725652.png)
![N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13725655.png)

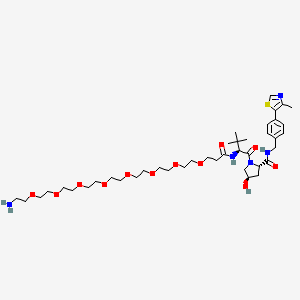

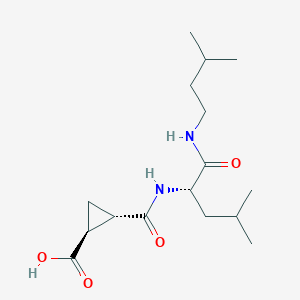
![1-[1-(5-Bromo-2-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13725686.png)

